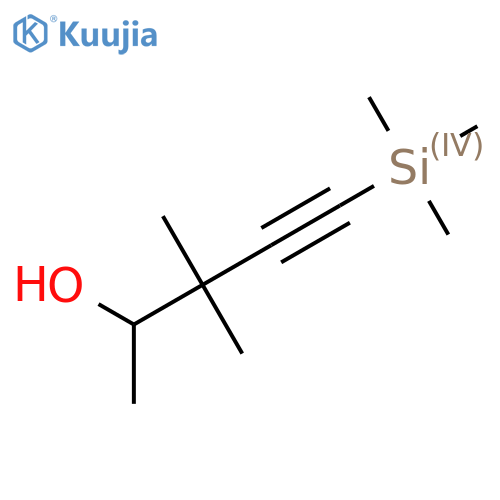Cas no 1823963-52-5 (3,3-Dimethyl-5-trimethylsilylpent-4-yn-2-ol)

1823963-52-5 structure
商品名:3,3-Dimethyl-5-trimethylsilylpent-4-yn-2-ol
3,3-Dimethyl-5-trimethylsilylpent-4-yn-2-ol 化学的及び物理的性質
名前と識別子
-
- 3,3-Dimethyl-5-trimethylsilylpent-4-yn-2-ol
- 1823963-52-5
- EN300-6745241
- 3,3-dimethyl-5-(trimethylsilyl)pent-4-yn-2-ol
-
- インチ: 1S/C10H20OSi/c1-9(11)10(2,3)7-8-12(4,5)6/h9,11H,1-6H3
- InChIKey: RPPAYHWDYLCYJR-UHFFFAOYSA-N
- ほほえんだ: [Si](C)(C)(C)C#CC(C)(C)C(C)O
計算された属性
- せいみつぶんしりょう: 184.128341792g/mol
- どういたいしつりょう: 184.128341792g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
3,3-Dimethyl-5-trimethylsilylpent-4-yn-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P028NVP-100mg |
3,3-dimethyl-5-(trimethylsilyl)pent-4-yn-2-ol |
1823963-52-5 | 95% | 100mg |
$638.00 | 2024-06-18 | |
| 1PlusChem | 1P028NVP-50mg |
3,3-dimethyl-5-(trimethylsilyl)pent-4-yn-2-ol |
1823963-52-5 | 95% | 50mg |
$448.00 | 2024-06-18 | |
| Enamine | EN300-6745241-0.05g |
3,3-dimethyl-5-(trimethylsilyl)pent-4-yn-2-ol |
1823963-52-5 | 95.0% | 0.05g |
$312.0 | 2025-03-13 | |
| Enamine | EN300-6745241-1.0g |
3,3-dimethyl-5-(trimethylsilyl)pent-4-yn-2-ol |
1823963-52-5 | 95.0% | 1.0g |
$1343.0 | 2025-03-13 | |
| Enamine | EN300-6745241-0.25g |
3,3-dimethyl-5-(trimethylsilyl)pent-4-yn-2-ol |
1823963-52-5 | 95.0% | 0.25g |
$666.0 | 2025-03-13 | |
| Enamine | EN300-6745241-0.1g |
3,3-dimethyl-5-(trimethylsilyl)pent-4-yn-2-ol |
1823963-52-5 | 95.0% | 0.1g |
$466.0 | 2025-03-13 | |
| Enamine | EN300-6745241-0.5g |
3,3-dimethyl-5-(trimethylsilyl)pent-4-yn-2-ol |
1823963-52-5 | 95.0% | 0.5g |
$1046.0 | 2025-03-13 | |
| Enamine | EN300-6745241-10.0g |
3,3-dimethyl-5-(trimethylsilyl)pent-4-yn-2-ol |
1823963-52-5 | 95.0% | 10.0g |
$5774.0 | 2025-03-13 | |
| Enamine | EN300-6745241-2.5g |
3,3-dimethyl-5-(trimethylsilyl)pent-4-yn-2-ol |
1823963-52-5 | 95.0% | 2.5g |
$2631.0 | 2025-03-13 | |
| Enamine | EN300-6745241-5.0g |
3,3-dimethyl-5-(trimethylsilyl)pent-4-yn-2-ol |
1823963-52-5 | 95.0% | 5.0g |
$3894.0 | 2025-03-13 |
3,3-Dimethyl-5-trimethylsilylpent-4-yn-2-ol 関連文献
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
1823963-52-5 (3,3-Dimethyl-5-trimethylsilylpent-4-yn-2-ol) 関連製品
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
